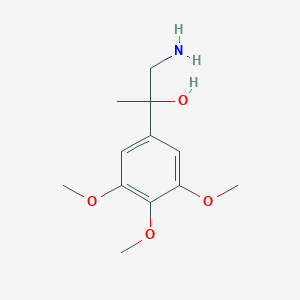

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol

Description

Propriétés

IUPAC Name |

1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(14,7-13)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6,14H,7,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMASIZRAJNPDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyanohydrin Formation and Reduction Route

This classical approach involves the formation of a cyanohydrin intermediate from the corresponding ketone, followed by reduction to the amino alcohol.

Procedure Summary:

- Starting Material: 3,4,5-Trimethoxyacetophenone or related acetophenone derivatives.

- Step 1: Addition of trimethylsilyl cyanide (TMSCN) to the ketone in the presence of a Lewis acid catalyst such as zinc iodide under nitrogen atmosphere at room temperature, forming the cyanohydrin intermediate.

- Step 2: The cyanohydrin intermediate is then subjected to reduction using borane-tetrahydrofuran complex (BH3-THF) overnight at room temperature.

- Step 3: Acidic work-up with concentrated hydrochloric acid liberates the amino alcohol hydrochloride salt.

- Step 4: Basification with sodium hydroxide liberates the free amine, which is extracted and purified by chromatography.

- Reported yields for this method are around 24% for the isolated amino alcohol as an oil.

- Purification is typically achieved by silica gel chromatography using methylene chloride/methanol mixtures.

- The reaction requires careful control of atmosphere (nitrogen) and temperature.

- The intermediate cyanohydrin is sensitive and used immediately after formation.

- This method is applicable to 4-methoxyphenyl derivatives and can be adapted for 3,4,5-trimethoxyphenyl analogs with appropriate modifications.

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| 1 | Trimethylsilyl cyanide, ZnI2, N2, RT overnight | Cyanohydrin formation | Cyanohydrin intermediate (tan oil) |

| 2 | BH3-THF complex, RT overnight | Reduction of nitrile to amine | Amino alcohol hydrochloride salt |

| 3 | HCl addition, then NaOH basification | Salt formation and liberation | Free amino alcohol (24% yield) |

| 4 | Silica gel chromatography | Purification | Pure 1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol |

Adapted from synthesis of related compounds with 4-methoxyphenyl group, applicable to 3,4,5-trimethoxyphenyl derivatives with modifications.

Amide Formation and Subsequent Reduction

A method involving the formation of amide intermediates from aminoacetophenone derivatives and further transformations has been reported, which can be adapted for the target compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyanohydrin formation + reduction | 3,4,5-trimethoxyacetophenone (or analog) | TMSCN, ZnI2, BH3-THF, HCl, NaOH, chromatography | ~24 | Classical method, sensitive intermediates |

| Amide formation + reduction | 3,4,5-trimethoxyphenylacetate + aminoacetyl phenyl hydrobromide | EDCI·HCl, DMAP, DCM, acid/base washes, recrystallization | ~76 | High yield, simple, patented method |

| Reduction of oximes/hydrazones | Ketone derivatives | Hydrazine monohydrate, reflux, catalytic hydrogenation | Variable | Useful for stereochemical control |

| Bioisosteric substitution routes | Substituted anilines, 3,4,5-trimethoxybenzoyl chloride | Condensation, cyclization, acylation | Low to moderate | Complex, target-specific synthetic routes |

Research Findings and Considerations

- The cyanohydrin route, while classical, suffers from moderate yields and requires careful handling of reactive intermediates.

- The amide formation method using coupling agents (EDCI·HCl) and DMAP in anhydrous conditions provides a more efficient and scalable route with higher yields (~76%), making it preferable for industrial or large-scale synthesis.

- Purification steps such as recrystallization and chromatography are essential to obtain high-purity amino alcohol.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

- No direct one-step amination of 3,4,5-trimethoxyacetophenone to the amino alcohol has been reported, indicating the necessity of multi-step synthesis.

- Spectroscopic and analytical data (NMR, IR, elemental analysis) are critical for confirming the structure and purity of the final product.

Analyse Des Réactions Chimiques

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol is utilized as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo oxidation and reduction reactions enhances its utility in organic chemistry.

Biology

The compound has been studied for its potential biological activities:

- Enzyme Inhibition: It has shown the ability to inhibit key enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial in cancer cell proliferation.

- Cellular Effects: In cancer research, it induces apoptosis in various cancer cell lines by disrupting microtubule dynamics through inhibition of tubulin polymerization.

Medicine

Research indicates that derivatives of this compound exhibit:

- Anticancer Properties: It has demonstrated cytotoxic effects on multiple cancer cell lines.

- Antibacterial Activity: Effective against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations ranging from 0.0039 to 0.025 mg/mL.

Case Study Example: Anticancer Efficacy

In controlled studies involving synthesized derivatives, modifications to the methoxy groups were found to significantly impact cytotoxicity profiles against various cancer cell lines.

| Compound Derivative | Cell Line Tested | Cytotoxicity Level |

|---|---|---|

| Derivative A | MCF-7 | High |

| Derivative B | HeLa | Moderate |

| Derivative C | A549 | Low |

Industry

In industrial applications, this compound serves as an intermediate in producing specialty chemicals, dyes, and pigments. Its versatility allows it to be adapted for various manufacturing processes.

Biochemical Properties

The compound interacts with multiple enzymes and proteins, influencing metabolic pathways. Its stability under laboratory conditions makes it suitable for both in vitro and in vivo studies.

Molecular Mechanism

The molecular mechanism involves binding to the colchicine site of tubulin heterodimers, inhibiting polymerization and affecting cellular dynamics crucial for cancer progression.

Mécanisme D'action

The mechanism of action of 1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to bind to various enzymes and receptors, modulating their activity. For example, it can inhibit tubulin polymerization, leading to anti-cancer effects by disrupting cell division. Additionally, it may interact with neurotransmitter receptors, contributing to its potential anti-depressant and anti-migraine properties.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with several synthetic and naturally occurring derivatives. Key analogs and their properties are summarized below:

Key Observations :

- Substituent Effects : The 3,4,5-trimethoxyphenyl group enhances lipophilicity and may influence receptor binding in bioactive compounds (e.g., antitumor agents in ). Chloro or bromo substituents, as in –16, alter electronic properties and stability.

- Positional Isomerism : The trimethoxyamphetamine analog () demonstrates how amine positioning affects pharmacological activity, with TMA-3 classified as a controlled substance due to psychoactive properties.

Herbicidal and Antifungal Activity

- Herbicidal Activity: Compounds with 3,4,5-trimethoxyphenyl groups exhibit selective herbicidal effects. For example, derivatives in showed moderate activity against Brassica napus (rape) but weak effects on Echinochloa crus-galli (barnyard grass) .

- Antifungal Activity : Thiadiazole derivatives containing the 3,4,5-trimethoxyphenyl group (e.g., 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole) demonstrated potent antifungal activity, suggesting the substituent’s role in targeting fungal enzymes .

Antitumor Potential

- The propenone derivative () inhibited tubulin polymerization, a mechanism critical in anticancer drug design. Its activity is attributed to the conjugated enone system and trimethoxyphenyl group .

- Combretastatin A-4 derivatives () highlight the importance of methoxy groups in enhancing water solubility via prodrug formation (e.g., phosphate salts), though this compound itself lacks direct antitumor data .

Activité Biologique

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxicity, antibacterial properties, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a propanol backbone with a substituted phenyl group containing three methoxy groups. Its chemical structure can be represented as follows:

This structure is significant in determining its biological activity, particularly in its interaction with various biological targets.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and SGC-7901 (gastric cancer).

- IC50 Values : The compound showed IC50 values of approximately 1.07 µg/mL for SGC-7901, 0.61 µg/mL for A549, and 0.51 µg/mL for HepG2, indicating strong inhibitory effects compared to standard chemotherapeutics like 5-FU .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and possibly its ability to penetrate cell membranes, leading to increased cytotoxicity against tumor cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Preliminary tests indicate:

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic processes critical for bacterial survival .

Study 1: Anticancer Efficacy

In a controlled study involving various synthesized derivatives of similar compounds, it was found that modifications to the methoxy groups significantly impacted the cytotoxicity profile. The derivatives were tested against multiple cancer cell lines with varying success rates based on their structural differences .

Study 2: Antibacterial Properties

Another study focused on the antibacterial efficacy of the compound against resistant strains of bacteria. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly compared to controls .

Q & A

Q. What synthetic routes are commonly employed for 1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a derivative (Compound 41) was prepared from a precursor using a multi-step protocol involving methoxybenzyloxy intermediates, yielding 76% after purification . Optimization strategies include:

- Temperature control : Elevated temperatures (e.g., 60–80°C) improve reaction rates but may require inert atmospheres to prevent oxidation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while ethanol/water mixtures aid in crystallization.

- Catalyst use : Palladium or nickel catalysts improve reductive amination efficiency.

Q. How is the structure of this compound validated experimentally?

Comprehensive characterization involves:

- ¹H/¹³C NMR : Methoxy groups appear as singlets at δ ~3.8–3.9 ppm, while the amino-propanol backbone shows resonances at δ 1.54 (CH3), 2.77–3.29 (CH2), and 5.03 ppm (NH2) in CDCl3 .

- Mass spectrometry : High-resolution MS (HR-MS) confirms the molecular ion (e.g., [M+H]+) with mass accuracy <5 ppm.

- X-ray crystallography : Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (e.g., a = 6.53 Å, b = 8.89 Å, c = 25.29 Å) validate stereochemistry .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Early-stage screening focuses on:

- Enzyme inhibition : Assays for aldose reductase (IC50 determination) using spectrophotometric NADPH depletion .

- Cytotoxicity : MTT or ATP-based viability tests in cancer cell lines (e.g., HepG2, MCF-7).

- Computational docking : Molecular dynamics simulations predict binding affinity to targets like tubulin or kinases .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

Stereocontrol requires:

- Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve enantiomeric excess (>90%) .

- Chromatographic resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) separates diastereomers, as seen in isoxazolidine derivatives with 73% and 17% yields for cis and trans isomers, respectively .

- Crystallography-guided design : X-ray data reveal steric hindrance patterns, enabling rational modification of substituents (e.g., trichloromethyl groups) to favor desired configurations .

Q. How do computational methods enhance the analysis of this compound’s electronic and structural properties?

Hybrid DFT calculations (e.g., B3LYP/6-31G(d)) predict:

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., amino groups) for derivatization .

- Conformational stability : Energy minimization identifies low-energy rotamers, critical for docking studies.

- Reactivity indices : Fukui functions quantify susceptibility to electrophilic/nucleophilic attacks, guiding synthetic modifications .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

Contradictions arise from:

- Dynamic effects : Rotameric equilibria in solution (NMR) vs. static solid-state (XRD) structures. Use variable-temperature NMR to assess exchange processes .

- Impurity interference : HR-MS detects trace byproducts (e.g., oxidation products), while preparative TLC purifies samples before analysis .

- Crystallographic disorder : Refinement with SHELXL (anisotropic displacement parameters) improves model accuracy for disordered methoxy groups .

Q. How can structural modifications improve the pharmacological profile of this compound?

Rational design involves:

- Bioisosteric replacement : Substitute the 3,4,5-trimethoxyphenyl group with trifluoromethyl or cinnamoyl moieties to enhance metabolic stability .

- Prodrug strategies : Esterification of the amino-propanol moiety (e.g., acetyl or PEG-ylated derivatives) improves solubility and bioavailability .

- SAR studies : Systematic variation of substituents (e.g., nitro, trichloromethyl) correlates with activity trends, as demonstrated in isoxazolidine analogs .

Methodological Notes

- Data validation : Cross-reference NMR shifts with analogous compounds (e.g., 3,4,5-trimethoxycinnamic acid derivatives) to confirm assignments .

- Crystallographic software : SHELX programs (e.g., SHELXL for refinement) remain industry standards for small-molecule structures due to robust algorithms for handling twinning and disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.